REACTION_CXSMILES
|
[Mg].[CH2:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]=[CH:17][C:18]#[N:19])=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CO>[CH2:2]([O:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:16][CH2:17][C:18]#[N:19])=[CH:14][CH:15]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=CC#N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Mg
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mg
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask is immersed in an efficient ice/water cooling bath until the initially vigorous reaction subsides after about 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
is consumed
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to a thick paste, which
|
Type
|
ADDITION
|
Details
|
treated slowly with enough cold 6 N HCl
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the magnesium salts
|
Type
|
EXTRACTION
|
Details
|
The turbid solution is extracted with CHCl3
|
Type
|
WASH
|
Details
|
the organic layer is washed with 0.1 N NaOH and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give white waxy solid residue that
|
Type
|
CUSTOM
|
Details
|
is recrystallized from EtOH/H2O (2:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |